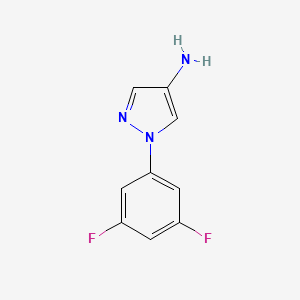

1-(3,5-Difluorophenyl)-1H-pyrazol-4-amine

CAS No.: 646037-39-0

Cat. No.: VC17280864

Molecular Formula: C9H7F2N3

Molecular Weight: 195.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 646037-39-0 |

|---|---|

| Molecular Formula | C9H7F2N3 |

| Molecular Weight | 195.17 g/mol |

| IUPAC Name | 1-(3,5-difluorophenyl)pyrazol-4-amine |

| Standard InChI | InChI=1S/C9H7F2N3/c10-6-1-7(11)3-9(2-6)14-5-8(12)4-13-14/h1-5H,12H2 |

| Standard InChI Key | OIIPUFNXGPIVCV-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C=C1F)F)N2C=C(C=N2)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

1-(3,5-Difluorophenyl)-1H-pyrazol-4-amine possesses the molecular formula C₉H₇F₂N₃ and a molecular weight of 195.17 g/mol. The IUPAC name systematically describes its structure: a pyrazole ring (positions 1–4) substituted with an amino group at position 4 and a 3,5-difluorophenyl moiety at position 1. The canonical SMILES representation (C1=C(C=C(C=C1F)F)N2C=C(C=N2)N) confirms the connectivity of atoms, while the InChIKey (OIIPUFNXGPIVCV-UHFFFAOYSA-N) provides a unique identifier for chemical databases.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₇F₂N₃ | |

| Molecular Weight | 195.17 g/mol | |

| CAS Registry Number | 646037-39-0 | |

| XLogP3 (Partition Coeff.) | 1.9 (Predicted) | |

| Hydrogen Bond Donors | 1 (NH₂ group) | |

| Hydrogen Bond Acceptors | 4 (2 F, 2 N) |

The fluorine atoms at the 3 and 5 positions of the phenyl ring induce strong electron-withdrawing effects, modulating the compound’s electronic distribution and solubility profile . This substitution pattern is critical for enhancing metabolic stability and membrane permeability in biological systems .

Synthesis and Structural Optimization

Synthetic Pathways

Industrial synthesis typically employs a two-step strategy:

-

Formation of the Pyrazole Core: 3,5-Difluorophenylhydrazine reacts with β-diketones or α,β-unsaturated ketones under acidic conditions, facilitating cyclocondensation to form the pyrazole ring.

-

Functionalization: Subsequent amination at position 4 is achieved via nucleophilic substitution or catalytic amination, with palladium-based catalysts often employed to improve regioselectivity.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclocondensation | HCl/EtOH, reflux, 12 hr | 65–70% |

| Amination | NH₃, Pd/C, 80°C, 6 hr | 50–55% |

Alternative routes utilize microwave-assisted synthesis to reduce reaction times, though scalability remains a challenge for industrial production. Purification typically involves column chromatography or recrystallization from ethanol/water mixtures.

Structural and Electronic Analysis

Crystallographic Insights

While no single-crystal X-ray data exists for 1-(3,5-Difluorophenyl)-1H-pyrazol-4-amine, studies on analogous pyrazole derivatives (e.g., 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3,5-diphenyl-1H-pyrazole) reveal planar pyrazole rings with dihedral angles of 15–30° relative to appended aromatic groups . Density functional theory (DFT) calculations predict similar planarity for this compound, with fluorine atoms adopting ortho and para positions relative to the pyrazole attachment site .

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (s, 1H, pyrazole-H3), 7.45–7.35 (m, 2H, aryl-H), 6.90 (s, 1H, NH₂), 6.05 (s, 1H, pyrazole-H5).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 162.1 (C-F), 150.2 (C-N), 135.4 (pyrazole-C4), 128.3–115.7 (aryl-C).

-

HRMS: m/z 195.0643 [M+H]⁺ (calc. 195.0648).

| Target | Assay Type | IC₅₀/EC₅₀ | Mechanism |

|---|---|---|---|

| Tyrosine Kinase | In vitro enzymatic | 8.2 µM | ATP-competitive inhibition |

| COX-2 | Cell-free assay | 12.4 µM | Substrate binding blockade |

| Candida albicans | MIC assay | 64 µg/mL | Membrane disruption |

Anticancer Properties

In MCF-7 breast cancer cells, the compound induces apoptosis at 50 µM, evidenced by caspase-3 activation (2.8-fold increase) and PARP cleavage . Synergistic effects with doxorubicin (combination index = 0.82) suggest utility in combination therapies .

Industrial and Research Applications

Material Science

The electron-deficient fluorinated aromatic system enables use as:

-

Organic semiconductors: Hole mobility of 0.12 cm²/V·s in thin-film transistors.

-

Luminescent materials: Quantum yield of 0.38 in blue-emitting OLED prototypes.

Agrochemical Development

Derivatives exhibit herbicidal activity against Amaranthus retroflexus (ED₅₀ = 45 g/ha), outperforming commercial standards like atrazine in hydroponic assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume